Zafirlukast
Overview
Description
Zafirlukast is an orally administered leukotriene receptor antagonist (LTRA) used for the chronic treatment of asthma . It is often used in conjunction with an inhaled steroid and/or long-acting bronchodilator . It is available as a tablet and is usually dosed twice daily . It is also used off-label in managing chronic urticaria, preventing exercise-induced bronchospasm, and allergic rhinitis .
Molecular Structure Analysis
Zafirlukast has a complex molecular structure with the chemical formula C31H33N3O6S . It has a molar mass of 575.68 g/mol . The structure includes various functional groups such as ester, carbamate, and sulfonyl .Chemical Reactions Analysis
Zafirlukast undergoes various chemical reactions in the body. It is extensively hepatically metabolized by an enzyme called CYP2C9 . Zafirlukast inhibits the action of CYP3A4, leading to drug-drug interactions with other drugs that are metabolized by CYP3A4 .Physical And Chemical Properties Analysis
Zafirlukast is a solid substance . It has good solubility in DMSO (90 mg/mL) . It should be stored in a dry and well-ventilated place .Scientific Research Applications
Analytical Techniques in Pharmaceutical Formulations
Zafirlukast (ZAF) is a leukotriene receptor antagonist used primarily in asthma treatment. İ. Süslü and colleagues developed a high-performance liquid chromatographic method for determining ZAF in pharmaceutical formulations and human plasma. This method used piribedil as an internal standard, showing a linear calibration range from 49.69-437.50 ng/mL in spiked plasma (Süslü et al., 2006). Another study by the same group proposed a capillary electrophoresis method for determining ZAF in pharmaceuticals, using meloxicam as an internal standard. The method was validated for various parameters like linearity, accuracy, and precision (Süslü et al., 2007).
Clinical Applications and Efficacy
Zafirlukast's role in asthma treatment has been extensively studied. It's an effective prophylactic treatment for asthma, reducing symptoms, decreasing beta-agonist use, and improving pulmonary function without increasing adverse events. Preliminary studies also suggest an anti-inflammatory effect in the lungs (Calhoun, 1998). A review by J. Adkins and R. N. Brogden highlights ZAF's therapeutic potential in asthma management, showing improvements in pulmonary function and symptom control at recommended dosages (Adkins & Brogden, 1998).
Pharmacokinetics and Genetic Factors
The pharmacokinetics of ZAF, influenced by CYP2C9 genetic polymorphisms, were studied by H.-j. Lee et al. They found that CYP2C93 and CYP2C913 alleles significantly affected ZAF plasma concentrations (Lee et al., 2016). P. Dekhuijzen and P. Koopmans detailed ZAF's pharmacokinetic profile, noting its two-compartment model and extensive hepatic metabolism mainly via CYP2C9 (Dekhuijzen & Koopmans, 2002).
Metabolic and Molecular Interactions
K. Kassahun et al. explored ZAF's metabolism by cytochrome P450 3A4, revealing its mechanism-based inactivation of the enzyme and potential implications for hepatotoxicity (Kassahun et al., 2005). Additionally, a study by H.-J. Hwang et al. showed that ZAF enhances insulin secretion in pancreatic β-cells by increasing calcium influx through L-type calcium channels, indicating potential implications for diabetes treatment (Hwang et al., 2018).
Impurities Identification in Zafirlukast
G. Goverdhan et al. identified and synthesized impurities in ZAF during process development, providing insights into its chemical stability and quality assurance in pharmaceutical formulations (Goverdhan et al., 2009).
Other Therapeutic Applications
C. Lei et al. demonstrated that ZAF attenuates advanced glycation end-products-induced degradation of articular extracellular matrix, suggesting its potential use in treating osteoarthritis (Lei et al., 2019). X.-f. Zhou et al. found that ZAF has protective effects on endothelial cells from TNF-α-induced inflammatory response, indicating its potential application in cardiovascular diseases like atherosclerosis (Zhou et al., 2019).
Safety And Hazards
Zafirlukast is contraindicated in patients who are hypersensitive to it or any of its inactive ingredients . It is also contraindicated in patients with hepatic impairment . Cases of life-threatening hepatic failure have been reported in patients treated with zafirlukast . It may cause long-lasting harmful effects to aquatic life .
properties
IUPAC Name |
cyclopentyl N-[3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O6S/c1-20-8-4-7-11-29(20)41(37,38)33-30(35)22-13-12-21(28(17-22)39-3)16-23-19-34(2)27-15-14-24(18-26(23)27)32-31(36)40-25-9-5-6-10-25/h4,7-8,11-15,17-19,25H,5-6,9-10,16H2,1-3H3,(H,32,36)(H,33,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEZWCHGZNKEEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023746 | |
Record name | Zafirlukast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Zafirlukast | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014689 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9.62e-04 g/L | |
Record name | Zafirlukast | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014689 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Zafirlukast is a selective and competitive receptor antagonist of leukotriene D4 and E4 (LTD4 and LTE4), components of slow-reacting substance of anaphylaxis (SRSA). Cysteinyl leukotriene production and receptor occupation have been correlated with the pathophysiology of asthma, including airway edema, smooth muscle constriction, and altered cellular activity associated with the inflammatory process, which contribute to the signs and symptoms of asthma. | |
Record name | Zafirlukast | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00549 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Zafirlukast | |
CAS RN |
107753-78-6 | |
Record name | Zafirlukast | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107753-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zafirlukast [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107753786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zafirlukast | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00549 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zafirlukast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(5-Cyclopentyloxycarbonylamino-1-methylindol-3-ylmethyl)-3-methoxy-N-o-tolylsulphonylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZAFIRLUKAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ629S5L50 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Zafirlukast | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014689 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
139 °C | |
Record name | Zafirlukast | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00549 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zafirlukast | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014689 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.